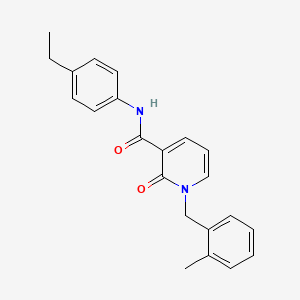

N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core. The carboxamide group at position 3 is substituted with a 4-ethylphenyl moiety, while the nitrogen at position 1 of the pyridine ring is bonded to a 2-methylbenzyl group.

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-3-17-10-12-19(13-11-17)23-21(25)20-9-6-14-24(22(20)26)15-18-8-5-4-7-16(18)2/h4-14H,3,15H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIVBXNXNYKWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific aldehyde and β-keto ester used in this synthesis would be 4-ethylbenzaldehyde and 2-methylacetoacetate, respectively. The reaction is usually carried out under reflux conditions in ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process. Additionally, catalysts might be employed to accelerate the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with various biological effects.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Kinase Inhibition: BMS-777607 demonstrates that bulky substituents (e.g., 4-ethoxy, 4-fluorophenyl) enhance selectivity for Met kinase superfamily members. Its potency (IC₅₀ = 3.9 nM) highlights the importance of electron-withdrawing groups (e.g., fluorine) in improving binding affinity .

CB2 Receptor Modulation :

- indicates that substituents at C5/C6 of the pyridine ring dictate CB2 receptor modulation (agonism vs. antagonism). For example, a methyl group at C6 shifts activity toward inverse agonism .

- The absence of C5/C6 substituents in the target compound suggests it may lack CB2 activity unless further modifications are introduced.

Physicochemical Properties

The molecular weight and logP (lipophilicity) of these compounds correlate with their pharmacokinetic profiles:

- G842-0076 (MW 350.39) and the target compound (MW 350.39) align more closely with drug-like properties, favoring absorption and distribution .

Biological Activity

N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a dihydropyridine core, which is known for its pharmacological properties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, one study demonstrated that similar compounds showed cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells. The mechanism of action often involves the induction of apoptosis and modulation of specific signaling pathways associated with cancer proliferation.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu (hypopharyngeal) | 15.8 | Apoptosis induction | |

| PC3 (prostate) | 12.3 | Alpha1-AR modulation | |

| MCF-7 (breast) | 10.5 | NF-κB inhibition |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Research indicates that it exhibits antibacterial effects against multidrug-resistant strains, which is critical in the context of rising antibiotic resistance.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Streptococcus pneumoniae | 64 µg/mL |

Case Study 1: Anticancer Efficacy

In a controlled study involving the FaDu cell line, this compound was found to significantly reduce cell viability at concentrations as low as 15 µM. The study attributed this effect to the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Action

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed that at a concentration of 32 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus, suggesting potential for development into a therapeutic agent for treating infections caused by resistant bacteria.

Mechanistic Insights

The biological activity of this compound is thought to be mediated through several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inhibition of Signaling Pathways : Modulation of NF-κB and other pathways critical for cancer cell survival.

- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.